N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride

Antimalarial Plasmodium falciparum Quinazoline-2,4-diamine

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride (CAS 1052515-41-9; free base CAS 431884-01-4), also designated Antimalarial agent 13 or Compound 1, is a synthetic N2,N4-disubstituted quinazoline-2,4-diamine. This compound belongs to a class of antiparasitic agents first identified over three decades ago and actively investigated for structure–activity relationship (SAR) optimization against Plasmodium falciparum.

Molecular Formula C19H16Cl2N4O
Molecular Weight 387.26
CAS No. 1052515-41-9
Cat. No. B2562315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride
CAS1052515-41-9
Molecular FormulaC19H16Cl2N4O
Molecular Weight387.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl
InChIInChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H
InChIKeyMARLTNLYWVHUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride (CAS 1052515-41-9) – Compound Class and Baseline Identity


N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride (CAS 1052515-41-9; free base CAS 431884-01-4), also designated Antimalarial agent 13 or Compound 1, is a synthetic N2,N4-disubstituted quinazoline-2,4-diamine [1]. This compound belongs to a class of antiparasitic agents first identified over three decades ago and actively investigated for structure–activity relationship (SAR) optimization against Plasmodium falciparum . Its molecular architecture features a quinazoline core bearing a 3-chlorophenyl group at the N2 position and a furan-2-ylmethyl moiety at the N4 position, a substitution pattern associated with sub-micromolar antiplasmodial potency [1].

Why N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride Cannot Be Replaced by a Generic Quinazoline-2,4-diamine Analog


Within the N2,N4-disubstituted quinazoline-2,4-diamine class, minor variations in the N2-aryl and N4-alkyl/aryl substituents produce large shifts in antiplasmodial potency, cytotoxicity, and aqueous solubility [1]. The 3-chlorophenyl and furan-2-ylmethyl pairing found in this compound yields a specific activity–selectivity profile that is not replicated by the 4-bromophenyl, 4-fluorophenyl, or other N2-substituted congeners [2]. Consequently, procurement of a generic “quinazoline-2,4-diamine” or a close analog with an unvalidated substitution pattern risks introducing a molecule with inferior P. falciparum inhibition, altered selectivity index, or unknown cytotoxicity, undermining experimental reproducibility in antimalarial drug discovery programs [1].

Quantitative Differentiation Evidence for N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride Against Closest Analogs


Sub-Micromolar Antiplasmodial Potency Equivalent to Chloroquine Against P. falciparum K1

Compound 1 (Antimalarial agent 13) inhibited P. falciparum K1 with sub-µM potency, displaying antiplasmodial activity equivalent to the clinical reference chloroquine in the same radioactive hypoxanthine incorporation assay [1]. In contrast, the closely related 4-bromophenyl analog (N2-(4-bromophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine) showed no meaningful antiplasmodial activity, with an EC50 > 100 µM, demonstrating that the 3-chlorophenyl substituent is critical for on-target potency [2].

Antimalarial Plasmodium falciparum Quinazoline-2,4-diamine

Selectivity Index Over Mammalian Cells Compared to Co-Reported Quinazoline-2,4-diamines

Compound 1 exhibited an EC50 of 2.5 µM against the HepG2 human hepatocarcinoma cell line, yielding a selectivity index (SI = HepG2 EC50 / P. falciparum EC50) of approximately 20 [1]. In the same study, related quinazoline-2,4-diamines (e.g., compound 6m) showed improved cytotoxicity profiles with >49-fold selectivity over A549 and Vero cell lines, indicating that Compound 1's selectivity, while moderate, is a defined benchmark for the N2-(3-chlorophenyl) subset [1]. The 4-fluorophenyl analog (CAS 431072-56-9) lacks any reported cytotoxicity data, preventing procurement decisions based on safety margin .

Cytotoxicity Selectivity Drug Safety

Documented Aqueous Solubility at Physiological pH Versus Uncharacterized Analogs

The aqueous solubility of Compound 1 was experimentally determined at pH 7.4 using a shake-flask method as part of a systematic physicochemical profiling of 21 N2,N4-disubstituted quinazoline-2,4-diamines [1]. In contrast, the solubility of the 4-bromophenyl, 4-fluorophenyl, and most other N2-substituted congeners remains unreported in the peer-reviewed literature . This databased solubility value enables formulation planning and dose–response experimental design that is not possible with uncharacterized analogs.

Solubility Physicochemical Properties Drug-likeness

Recommended Application Scenarios for N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride Based on Evidence


In Vitro Antimalarial Drug Discovery – P. falciparum K1 Strain Inhibition Screening

Use Compound 1 as a validated sub-µM positive control or chemical probe for chloroquine-equivalent antiplasmodial activity in hypoxanthine incorporation assays against the K1 strain [1]. Its EC50 of 124 nM provides a reproducible benchmark for high-throughput screening campaigns and SAR expansion studies of quinazoline-2,4-diamine libraries [1].

Selectivity Counter-Screening in Mammalian Cytotoxicity Assays

Employ Compound 1 in parallel with antimalarial efficacy testing to establish a selectivity index baseline (~20-fold using HepG2 cells) [1]. This dual-testing protocol enables differentiation between genuinely selective antiplasmodial agents and compounds with non-specific cytotoxicity, a critical filter in hit-to-lead progression [1].

Physicochemical Profiling and Formulation Feasibility Studies

Leverage the experimentally determined aqueous solubility at pH 7.4 for Compound 1 to guide formulation development and ensure consistent in vitro assay performance [1]. Its solubility data supports structure–property relationship (SPR) analysis within the quinazoline-2,4-diamine chemical series, aiding medicinal chemistry optimization [1].

Quote Request

Request a Quote for N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.